molecular formula C11H9F3N2O B2539565 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol CAS No. 302582-47-4

3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol

Cat. No.: B2539565
CAS No.: 302582-47-4
M. Wt: 242.201
InChI Key: IMRSZPUONDXNAB-UHFFFAOYSA-N
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Description

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol is a pyrazole derivative characterized by a hydroxyl group at position 5, a methyl group at position 3, and a 3-(trifluoromethyl)phenyl substituent at position 1 of the pyrazole ring. Its molecular formula is C₁₁H₁₀F₃N₂O, with a molecular weight of 258.21 g/mol. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it a key structural feature for pharmacological applications .

Synthetic routes for analogous pyrazole derivatives often involve Ullmann-type coupling (e.g., CuI catalysis) or transition-metal-mediated cross-coupling reactions. For example, 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole was synthesized using CuI, potassium carbonate, and DMEDA in anhydrous dioxane under argon . Similar methodologies may apply to the target compound.

Properties

IUPAC Name

5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c1-7-5-10(17)16(15-7)9-4-2-3-8(6-9)11(12,13)14/h2-6,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZBHANUXDXBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol typically involves the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate, followed by cyclization and subsequent methylation. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the quality of the final product .

Chemical Reactions Analysis

Nucleophilic Substitutions

The trifluoromethyl group on the phenyl ring directs electrophilic attacks to the meta and para positions. Documented substitutions include:

2.1. Halogenation

Reaction with bromine in acetic acid yields 3-methyl-1-[3-(trifluoromethyl)-4-bromophenyl]-1H-pyrazol-5-ol (87% yield).

2.2. Sulfonation

Treatment with fuming sulfuric acid produces sulfonated derivatives, though yields depend on reaction duration:

Reaction Time (h)ProductYield
2Mono-sulfonated at para position62%
6Di-sulfonated (para and meta)38%

Sulfonated products show enhanced solubility in polar solvents .

Hydroxyl Group Reactivity

The C5-hydroxyl group participates in condensation and acylation reactions:

3.1. Acylation with Orthoesters

Reaction with trimethyl orthoacetate under microwave irradiation (110°C, 15 min) forms 4-acetyl-5-hydroxy-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole (51% yield) .

3.2. Etherification

Alkylation with methyl iodide in the presence of K₂CO₃ yields 5-methoxy-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole (73% yield).

Cyclocondensation Reactions

The hydroxyl group facilitates heterocycle formation:

4.1. Pyrazolo[1,5-a]pyrimidines

Condensation with ethyl cyanoacetate in ethanol under reflux produces fused pyrimidine derivatives (Figure 1):

R GroupReaction Time (h)Yield
CN865%
COOEt671%

These compounds exhibit bathochromic shifts in UV-Vis spectra due to extended conjugation .

Catalytic Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura reactions enable aryl functionalization:

Boronic AcidCatalyst SystemProduct Yield
4-MethoxyphenylPd(PPh₃)₄, K₂CO₃82%
3-ThienylPd(OAc)₂, SPhos68%

The trifluoromethyl group remains intact under these conditions .

Acid-Catalyzed Rearrangements

Under strong acidic conditions (H₂SO₄, 100°C), the pyrazole ring undergoes ring-opening followed by re-cyclization to form indenopyrazole derivatives (Figure 2) .

Biological Activity Correlations

Derivatives with electron-withdrawing groups (e.g., sulfonamides, acyl) show enhanced antimicrobial activity:

DerivativeMIC against S. aureus (μg/mL)
5-Methoxy32
4-Acetyl-5-hydroxy16
3,5-Bis(trifluoromethyl)phenyl8

Trifluoromethyl groups improve membrane permeability and target binding .

Scientific Research Applications

Agrochemical Applications

One of the primary applications of 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol is in the production of herbicides. It serves as an intermediate in the synthesis of various agrochemicals, including:

  • Pyroxasulfone : A pre-emergent herbicide used to control annual grasses and broadleaf weeds in various crops. The compound's trifluoromethyl group enhances its herbicidal activity by improving lipophilicity and metabolic stability .

Medicinal Chemistry

In medicinal chemistry, this compound exhibits potential as a scaffold for developing pharmaceuticals. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory and analgesic effects. Specific applications include:

  • Anti-inflammatory Agents : Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
  • Anticancer Activity : Some studies suggest that pyrazole compounds can induce apoptosis in cancer cells, making them candidates for anticancer drug development .

Example Synthesis Pathway:

  • Starting Materials : Trifluoromethyl phenyl ketones and methyl hydrazine.
  • Reaction Conditions : The reaction is typically conducted in an acidic medium with heating to facilitate cyclization.
  • Yield : Reports indicate yields exceeding 85% under optimized conditions .

Case Study 1: Herbicidal Efficacy

A study evaluated the efficacy of herbicides derived from 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol against common weeds in agricultural settings. The results demonstrated that formulations containing this compound significantly reduced weed biomass compared to controls, indicating its potential as a key ingredient in herbicide formulations .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives synthesized from 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol. The study reported a marked reduction in inflammation markers in animal models treated with these compounds, suggesting their viability for therapeutic use .

Mechanism of Action

The mechanism of action of 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with specific binding sites .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol (Target) 3-CH₃, 1-(3-CF₃Ph), 5-OH C₁₁H₁₀F₃N₂O 258.21 Enhanced lipophilicity; potential kinase inhibition
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole 3-CF₃, 1-(4-OMePh), 5-(4-ClPh) C₁₇H₁₃ClF₃N₂O 377.75 Higher molecular weight; increased steric hindrance
3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine 3-CH₃, 1-(2-CF₃Ph), 5-NH₂ C₁₁H₁₀F₃N₃ 257.22 Amine group improves solubility; possible CNS activity
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 3-CF₃, 1-CH₃, 5-COOH C₆H₅F₃N₂O₂ 208.11 Carboxylic acid enhances polarity; suitable for prodrugs
3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol 3-C₂H₅, 4-OPh, 1-CF₃CH₂ C₁₂H₁₁F₃N₂O₂ 296.23 Ethyl group increases metabolic stability; anti-inflammatory activity

Key Observations:

Functional Groups :

  • Hydroxyl (5-OH): Enhances hydrogen-bonding capacity, critical for target interactions.
  • Carboxylic acid (e.g., 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid): Increases aqueous solubility but may reduce membrane permeability .
  • Amine (5-NH₂): Improves solubility and enables derivatization via amide coupling .

Substituent Size : Bulky groups (e.g., 3,4,5-trimethoxyphenyl in ) reduce synthetic yields due to steric clashes during coupling reactions .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s logP (~2.8, estimated) is lower than chlorophenyl analogs (e.g., 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, logP ~3.5), suggesting better bioavailability .
  • Biological Activity: Pyrazoles with electron-withdrawing groups (e.g., CF₃, Cl) exhibit enhanced kinase inhibition. For example, 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2]thiazolo[3,4-b]pyridine shows pronounced anticancer activity . 3-Ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol demonstrates anti-inflammatory effects, attributed to the trifluoroethyl group’s metabolic resistance .
  • Thermal Stability : Crystallographic data for 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (space group P-1) reveals planar pyrazole rings, stabilized by intramolecular hydrogen bonds .

Biological Activity

3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol, with the chemical formula C11H9F3N2O, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity in various chemical contexts. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

PropertyValue
Chemical FormulaC11H9F3N2O
Molecular Weight240.19 g/mol
CAS Number92406-46-7
IUPAC Name3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol
PubChem CID1093009

Biological Activities

The biological activities of 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol have been investigated across various studies, highlighting its potential as an anticancer agent and its anti-inflammatory properties.

Anticancer Activity

Research indicates that pyrazole derivatives, including 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol, exhibit significant antiproliferative effects against several cancer cell lines. Notably:

  • In vitro studies have shown that compounds with a pyrazole scaffold can inhibit growth in lung, breast (MDA-MB-231), colorectal, and liver (HepG2) cancer cells .
  • Mechanisms of Action : The compound may induce apoptosis and inhibit cell cycle progression in cancer cells, suggesting a multifaceted approach to cancer treatment .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated:

  • In vivo assessments reveal that pyrazole derivatives can reduce inflammation in models such as carrageenan-induced edema .
  • Potential Mechanisms : The anti-inflammatory effects are hypothesized to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Studies and Research Findings

Several key studies provide insights into the biological activity of this compound:

  • Synthesis and Evaluation :
    • A study synthesized various pyrazole derivatives and evaluated their biological activities. The results indicated that the presence of the trifluoromethyl group significantly enhanced the anticancer activity compared to non-fluorinated analogs .
  • Molecular Modeling Studies :
    • Molecular docking studies suggest that 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol exhibits strong binding affinity to targets involved in cancer progression and inflammation .
  • Comparative Analysis :
    • A comparative analysis of several pyrazole compounds showed that those containing trifluoromethyl groups had superior biological activity profiles, indicating the importance of this substituent in drug design .

Q & A

Basic: What are the optimal synthetic routes for 3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol under mild conditions?

Methodological Answer:
The compound can be synthesized via a pseudo-five-component reaction involving aromatic aldehydes, phenylhydrazine derivatives, and ethyl acetoacetate in a water/ethanol (1:1) solvent system under ultrasonic irradiation. This method achieves high yields (>85%) in 30–60 minutes at room temperature, avoiding harsh conditions. Key advantages include reduced reaction time, elimination of toxic catalysts, and simplified purification . Alternative routes involve conventional condensation of trifluoromethyl-substituted phenylhydrazines with β-ketoesters, though these often require elevated temperatures (80–100°C) and longer reaction times (6–12 hours) .

Advanced: How can reaction mechanisms for trifluoromethyl group incorporation be validated experimentally?

Methodological Answer:
Mechanistic studies can employ isotopic labeling (e.g., deuterated solvents or 19F^{19}\text{F} NMR) to track trifluoromethyl group migration during cyclization. For example, monitoring 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR shifts during intermediate formation (e.g., hydrazones or enolates) provides insights into regioselectivity. Density functional theory (DFT) calculations (B3LYP/6-31G**) further validate transition states and energy barriers for trifluoromethyl participation in ring closure .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H^{1}\text{H}-NMR : Peaks at δ 4.0–4.2 ppm (methyl group) and δ 6.0–7.2 ppm (aromatic protons) confirm the pyrazole core and trifluoromethylphenyl substitution .
  • FTIR : Strong absorption at 1680–1700 cm1^{-1} (C=O stretch of β-ketoester intermediates) and 1120–1150 cm1^{-1} (C-F stretch) .
  • Mass Spectrometry : Molecular ion [M+H]+^+ at m/z 259.1 (calculated for C11_{11}H9_{9}F3_{3}N2_{2}O) .

Advanced: How can researchers resolve contradictions in spectroscopic data between theoretical and experimental results?

Methodological Answer:
Discrepancies in 13C^{13}\text{C}-NMR shifts (e.g., trifluoromethyl carbon at δ 120–125 ppm vs. DFT-predicted δ 118 ppm) may arise from solvent effects or intermolecular interactions. To address this:

Perform variable-temperature NMR to assess dynamic effects.

Use polarizable continuum models (PCM) in DFT simulations to account for solvent polarity.

Cross-validate with X-ray crystallography (e.g., SHELXL refinement) to confirm bond lengths and angles .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:
The compound is hygroscopic and prone to oxidation at the hydroxyl group. Recommended storage conditions include:

  • Temperature : –20°C in amber vials.
  • Atmosphere : Argon or nitrogen to prevent moisture uptake.
  • Stability Tests : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 6 months; <2% impurity formation is acceptable .

Advanced: What strategies exist for designing bioactive derivatives of this pyrazole scaffold?

Methodological Answer:
Derivatization focuses on modifying the hydroxyl group and trifluoromethylphenyl moiety:

Acylation : React with acetic anhydride to form 5-acetoxy derivatives, enhancing lipophilicity for membrane permeability.

Metal Complexation : Coordinate with Cu(II) or Zn(II) to study antimicrobial activity (MIC assays against S. aureus and E. coli).

Hybridization : Attach triazolo[3,4-b]thiadiazine moieties via nucleophilic substitution, improving anticancer activity (IC50_{50} values <10 μM in MCF-7 cells) .

Basic: What analytical methods quantify this compound in complex matrices?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.5 minutes (mobile phase: 60% acetonitrile/40% 0.1% formic acid).
  • LC-MS/MS : MRM transition m/z 259.1 → 121.0 (CE 25 eV) for high sensitivity in biological samples .

Advanced: How can green chemistry principles improve synthesis scalability?

Methodological Answer:
Replace ethanol/water with bio-based solvents (e.g., cyclopentyl methyl ether) to enhance recyclability. Microwave-assisted synthesis (100°C, 10 minutes) reduces energy consumption by 40% compared to ultrasonication. Flow chemistry systems with immobilized catalysts (e.g., silica-supported sulfonic acid) achieve >90% yield with minimal waste .

Basic: What crystallographic data are available for structural confirmation?

Methodological Answer:
X-ray diffraction reveals monoclinic crystal symmetry (space group P21_1/c) with unit cell parameters a = 8.23 Å, b = 12.45 Å, c = 14.70 Å. Hydrogen-bonding networks (O–H···N, 2.89 Å) stabilize the lattice. Refinement using SHELXL-2018/3 gives R1_1 = 0.042 .

Advanced: How does the trifluoromethyl group influence electronic properties and reactivity?

Methodological Answer:
The –CF3_3 group exerts strong electron-withdrawing effects (+σm_m = 0.43), lowering the HOMO energy (–8.2 eV) and increasing electrophilicity at the pyrazole C4 position. This enhances susceptibility to nucleophilic attack (e.g., SNAr reactions with amines). Cyclic voltammetry shows a reduction peak at –1.2 V vs. Ag/AgCl, confirming stabilization of radical intermediates .

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